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Compound of Interest

Compound Name: 2-Propylsulfanylmethyl-furan

CAS No.: 1883-77-8

Cat. No.: B14005115

Get Quote

Introduction & Scope
2-Propylsulfanylmethyl-furan (commonly known as furfuryl propyl sulfide) is a highly valued

volatile thioether utilized extensively in the flavor, fragrance, and pharmaceutical industries to

impart roasted, alliaceous, and savory characteristics[1]. With the molecular formula C₈H₁₂OS

and a monoisotopic mass of 156.060886 Da[2], it shares its atomic composition with several

structural isomers. The most common confounding compounds are the branched-chain isomer

2-isopropylsulfanylmethyl-furan (furfuryl isopropyl sulfide)[3] and the positional isomer 3-

propylsulfanylmethyl-furan.

For researchers and drug development professionals, differentiating these isomers is

paramount. Subtle structural variations in the alkyl chain or the furan substitution position

drastically alter receptor binding affinities, toxicity profiles, and organoleptic properties. This

guide provides an objective, self-validating analytical framework to definitively distinguish 2-
propylsulfanylmethyl-furan from its structural analogs.
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Structural Isomers Overview
To establish a baseline for comparison, the structural and physicochemical distinctions of the

target compound and its primary isomers are summarized below.

Compound
Name

IUPAC Name Alkyl Chain
Furan
Substitution

CAS Number

Target

Compound

2-

(propylsulfanylm

ethyl)furan

n-Propyl (Linear) C2 528330 (CID)

Isomer A

2-

(isopropylsulfanyl

methyl)furan

Isopropyl

(Branched)
C2 1883-78-9

Isomer B

3-

(propylsulfanylm

ethyl)furan

n-Propyl (Linear) C3 N/A

Note: While some database artifacts may list anomalous formulas for CID 528330[4], the 2 is

strictly C₈H₁₂OS[2].

Analytical Differentiation Strategy
To prevent false positives caused by co-elution or identical fragmentation pathways, we employ

a closed-loop analytical strategy.

Isomeric Mixture (C8H12OS)

HS-SPME-GC-MS/MS
(Retention & Fragmentation)

1D/2D NMR Spectroscopy
(Connectivity & Branching)

FT-IR Spectroscopy
(Orthogonal Validation)

2-Propylsulfanylmethyl-furan
(Linear, C2-Substituted)

 m/z 43 (Low)

Furfuryl isopropyl sulfide
(Branched, C2-Substituted)

 m/z 43 (High) Triplet (Propyl)  Doublet (Isopropyl)

3-Propylsulfanylmethyl-furan
(Linear, C3-Substituted)

 Furan Ring Shifts
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Analytical workflow for the differentiation of C8H12OS structural isomers.

Experimental Protocols & Methodologies
Trace Analysis via HS-SPME-GC-MS/MS
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS is the gold

standard for isolating volatile furan derivatives from complex matrices[5].

Step-by-Step Protocol:

Sample Preparation: Weigh 1.0 g of the sample matrix into a 20 mL headspace vial. Add 5

mL of saturated NaCl solution.

Extraction: Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the

headspace at 35 °C for 15 minutes[6].

Desorption & Separation: Desorb the fiber in the GC injection port at 280 °C for 3 minutes.

Utilize a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the

oven: 32 °C (hold 4 min), ramp at 20 °C/min to 200 °C (hold 3 min)[6].

Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV.

Causality & Rationale: The addition of NaCl induces a "salting-out" effect, decreasing the

aqueous solubility of the thioethers and driving them into the headspace. The CAR/PDMS fiber

is specifically chosen because its mixed-mode coating optimally traps low-molecular-weight,

sulfur-containing volatiles[5].

Structural Elucidation via NMR Spectroscopy
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

¹H NMR Acquisition: Acquire spectra at 400 MHz. Set the relaxation delay (D1) to 2 seconds

to ensure complete relaxation of the protons for accurate stoichiometric integration.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b14005115/docs?utm_src=pdf-body-img#differentiating-2-propylsulfanylmethyl-furan-from-structural-isomers-a-comprehensive-analytical-guide
https://pubmed.ncbi.nlm.nih.gov/35704793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963530/
https://pubmed.ncbi.nlm.nih.gov/35704793/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14005115?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2D HMBC Acquisition: Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra to

map the spin systems across the heteroatoms (S and O).

Quantitative Data & Spectral Markers
The following table summarizes the key analytical markers used to differentiate the target from

its isomers.

Analytical Marker
2-
Propylsulfanylmeth
yl-furan (Target)

Furfuryl isopropyl
sulfide (Isomer A)

3-
Propylsulfanylmeth
yl-furan (Isomer B)

GC Kovats Index (HP-

5MS)
~1149[7] ~1120 ~1165

MS Base Peak
m/z 81 (Furfuryl

cation)

m/z 81 (Furfuryl

cation)

m/z 81 (3-Furfuryl

cation)

MS Diagnostic Ion
m/z 43 (Low relative

abundance)

m/z 43 (High relative

abundance)

m/z 43 (Low relative

abundance)

¹H NMR: Alkyl Chain

0.98 ppm (t, 3H), 1.60

ppm (sext, 2H), 2.45

ppm (t, 2H)

1.25 ppm (d, 6H), 2.85

ppm (sept, 1H)

0.98 ppm (t, 3H), 1.60

ppm (sext, 2H), 2.45

ppm (t, 2H)

¹H NMR: Furan Ring
6.20 (d, H3), 6.30 (dd,

H4), 7.35 (d, H5)

6.20 (d, H3), 6.30 (dd,

H4), 7.35 (d, H5)

7.38 (m, H2), 6.40

(dd, H4), 7.40 (dd, H5)

Mechanistic Insights & Self-Validation (E-E-A-T)
A single analytical technique is often insufficient for isomeric differentiation due to the risk of co-

elution or identical mass fragmentation. Therefore, this protocol is designed as a self-validating

system grounded in orthogonal physicochemical properties.

Mass Spectrometry Causality: Under 70 eV EI, all three isomers undergo rapid cleavage at

the C-S bond to yield the highly stable furfuryl cation (m/z 81), which dominates the

spectrum[8]. However, the branched isomer (Furfuryl isopropyl sulfide) undergoes much

more facile cleavage of the isopropyl group due to the thermodynamic stability of the
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secondary carbocation. This results in a significantly higher relative abundance of the m/z 43

fragment compared to the primary n-propyl cation generated by the target molecule.

NMR Splitting Causality: The ¹H NMR splitting patterns are strictly dictated by the n+1 rule.

The target compound's linear propyl chain exhibits a classic triplet-sextet-triplet pattern

resulting from sequential adjacent protons. In contrast, the isopropyl chain of Isomer A

presents a distinct doublet (6H) and septet (1H)[3], making the alkyl chain branching

unambiguously identifiable.

Orthogonal Closure (The Self-Validating Loop): If a sample is identified as a linear propyl

isomer by GC-MS and ¹H NMR, it could still be either the C2 or C3 positional isomer. To

prevent a false positive, 2D HMBC NMR is employed as the final validation step. In the C2

target isomer, the methylene protons (~3.7 ppm) will show a strong ³J correlation to the

oxygen-bearing C2 carbon (~151 ppm). In the C3 isomer, the correlation will be to the C3

carbon (~121 ppm). This creates a closed analytical loop that leaves no room for structural

ambiguity.

References
National Institutes of Health (NIH). "Furfuryl propyl sulfide | CID 528330 - PubChem.
GuideChem. "Furfuryl isopropyl sulfide 1883-78-9 wiki.
National Institute of Standards and Technology (NIST). "2-propylsulfanylmethyl-furan - the
NIST WebBook.
National Institutes of Health (NIH). "Improved Analytical Method for Determination of Furan
and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas
Chromatography-Tandem Mass Spectrometry - PubMed.
The Pherobase. "The Kovats Retention Index: Furfuryl propyl sulfide (C9H14S).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US6824805B2 - Furfuryl propyl disulfide as a flavoring agent and methods for preparing
and using same - Google Patents [patents.google.com]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.guidechem.com/encyclopedia/furfuryl-isopropyl-sulfide-dic9542.html
https://www.benchchem.com/product/b14005115/docs?utm_src=pdf-body#differentiating-2-propylsulfanylmethyl-furan-from-structural-isomers-a-comprehensive-analytical-guide
https://www.benchchem.com/product/b14005115?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/US6824805B2/en
https://patents.google.com/patent/US6824805B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14005115?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 2-propylsulfanylmethyl-furan [webbook.nist.gov]

3. guidechem.com [guidechem.com]

4. Furfuryl propyl sulfide | C9H14S | CID 528330 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial
Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass
Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction
Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]

7. The Kovats Retention Index: Furfuryl propyl sulfide (C9H14S) [pherobase.com]

8. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Differentiating 2-Propylsulfanylmethyl-furan from
Structural Isomers: A Comprehensive Analytical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b14005115/docs#differentiating-2-
propylsulfanylmethyl-furan-from-structural-isomers-a-comprehensive-analytical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C8H12OS/c1-2-6-10-7-8-4-3-5-9-8/h3-5H,2,6-7H2,1H3
https://www.guidechem.com/encyclopedia/furfuryl-isopropyl-sulfide-dic9542.html
https://pubchem.ncbi.nlm.nih.gov/compound/528330
https://pubmed.ncbi.nlm.nih.gov/35704793/
https://pubmed.ncbi.nlm.nih.gov/35704793/
https://pubmed.ncbi.nlm.nih.gov/35704793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963530/
https://www.pherobase.com/database/kovats/kovats-detail-furfuryl%20propyl%20sulfide.php
https://spectrabase.com/spectrum/4cLoC2ovKq
https://www.benchchem.com/product/b14005115/docs#differentiating-2-propylsulfanylmethyl-furan-from-structural-isomers-a-comprehensive-analytical-guide
https://www.benchchem.com/product/b14005115/docs#differentiating-2-propylsulfanylmethyl-furan-from-structural-isomers-a-comprehensive-analytical-guide
https://www.benchchem.com/product/b14005115/docs#differentiating-2-propylsulfanylmethyl-furan-from-structural-isomers-a-comprehensive-analytical-guide
https://www.benchchem.com/product/b14005115/docs#differentiating-2-propylsulfanylmethyl-furan-from-structural-isomers-a-comprehensive-analytical-guide
https://www.benchchem.com/product/b14005115?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14005115?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14005115?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

